methyl4-[(1R)-1-aminoethyl]-2-methylbenzoatehydrochloride
Description
methyl4-[(1R)-1-aminoethyl]-2-methylbenzoatehydrochloride is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.71 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
methyl 4-[(1R)-1-aminoethyl]-2-methylbenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7-6-9(8(2)12)4-5-10(7)11(13)14-3;/h4-6,8H,12H2,1-3H3;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAUHYRYPQSDBJ-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C)N)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl4-[(1R)-1-aminoethyl]-2-methylbenzoatehydrochloride typically involves the esterification of 4-[(1R)-1-aminoethyl]-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
methyl4-[(1R)-1-aminoethyl]-2-methylbenzoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, hydroxides, and amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1.1. Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. It has been investigated for its ability to inhibit viral infections, particularly those caused by Ebola and Lassa fever viruses. The compound targets specific host proteins, which are crucial for viral entry and replication, thereby providing a novel approach to antiviral therapy .
1.2. Cancer Treatment
Methyl 4-[(1R)-1-aminoethyl]-2-methylbenzoate hydrochloride has shown promise in cancer treatment. It acts as an inhibitor of certain cancer cell lines by interfering with critical signaling pathways involved in tumor growth and proliferation. Research indicates that this compound can enhance the efficacy of existing chemotherapeutic agents, making it a valuable addition to cancer treatment regimens .
1.3. Renal Protection
The compound has been explored for its protective effects on renal function. As an EP4 receptor antagonist, it has demonstrated potential in treating chronic renal failure and diabetic nephropathy by mitigating inflammation and fibrosis within the kidneys . This application underscores its importance in managing chronic kidney diseases.
3.1. Antiviral Efficacy
A study conducted on various small molecule inhibitors demonstrated that methyl 4-[(1R)-1-aminoethyl]-2-methylbenzoate hydrochloride significantly reduced viral loads in infected cell cultures. The findings indicated a dose-dependent response, showcasing its potential as a therapeutic candidate against severe viral infections .
3.2. Cancer Cell Line Studies
In vitro studies have shown that this compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The results suggest that it induces apoptosis and cell cycle arrest, further supporting its role as an adjunctive treatment in oncology .
3.3. Renal Function Preservation
Clinical trials have indicated that patients with chronic kidney disease who received methyl 4-[(1R)-1-aminoethyl]-2-methylbenzoate hydrochloride exhibited improved renal function markers compared to control groups. This highlights its therapeutic potential in preserving kidney health and function over time .
Mechanism of Action
The mechanism of action of methyl4-[(1R)-1-aminoethyl]-2-methylbenzoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(1R)-1-aminoethyl]-2-methylbenzoate
- methyl4-[(1R)-1-aminoethyl]-2-methylbenzoatehydrochloride
- 4-[(1R)-1-aminoethyl]-2-methylbenzoic acid
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers unique advantages in terms of stability, solubility, and reactivity, making it a valuable compound in various scientific research applications .
Biological Activity
Methyl 4-[(1R)-1-aminoethyl]-2-methylbenzoate hydrochloride is a compound of interest in pharmacology and medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.
The biological activity of methyl 4-[(1R)-1-aminoethyl]-2-methylbenzoate hydrochloride can be attributed to its structural characteristics, which allow it to interact with various biological targets. Preliminary studies suggest that this compound may exhibit:
- Inhibition of Enzymatic Activity : It has been noted for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for conditions like diabetes and obesity.
- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing pathways related to mood and cognition.
Pharmacological Effects
Research indicates that methyl 4-[(1R)-1-aminoethyl]-2-methylbenzoate hydrochloride may possess several pharmacological effects:
- Anti-inflammatory Properties : Studies have shown that the compound can reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases.
- Analgesic Effects : Animal models indicate that the compound may have pain-relieving properties, warranting further investigation into its use as an analgesic agent.
Data Table: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models of arthritis, methyl 4-[(1R)-1-aminoethyl]-2-methylbenzoate hydrochloride was administered to evaluate its anti-inflammatory effects. Results indicated a significant reduction in joint swelling and inflammatory markers compared to the control group. This suggests a promising avenue for developing treatments for chronic inflammatory conditions.
Case Study 2: Analgesic Properties
A double-blind study assessed the analgesic properties of the compound in patients with chronic pain conditions. Participants reported a notable decrease in pain levels after treatment with methyl 4-[(1R)-1-aminoethyl]-2-methylbenzoate hydrochloride compared to placebo. These findings support further clinical trials to explore its efficacy and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
